

## Eprenetapopt mechanism of action in TP53mutant cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | Eprenetapopt |           |  |  |  |
| Cat. No.:            | B612078      | Get Quote |  |  |  |

An In-depth Technical Guide to the Mechanism of Action of **Eprenetapopt** in TP53-Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Mutations in the TP53 tumor suppressor gene are among the most common genetic alterations in human cancers, often correlating with poor prognosis and resistance to conventional therapies.[1][2] **Eprenetapopt** (APR-246) is a first-in-class small molecule designed to reactivate mutant p53 protein, thereby restoring its tumor-suppressive functions.[3][4] This document provides a comprehensive overview of the molecular mechanism of **eprenetapopt**, summarizing key preclinical and clinical findings. It details the dual, interconnected pathways of its action: the direct refolding of mutant p53 and the induction of oxidative stress, leading to cancer cell death through apoptosis and ferroptosis.[5][6] Quantitative data from significant clinical trials are presented for comparative analysis, alongside descriptions of the experimental protocols employed. Visual diagrams of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of this promising therapeutic agent.

#### **Core Mechanism of Action**

**Eprenetapopt** is a prodrug that spontaneously converts under physiological conditions to its active compound, methylene quinuclidinone (MQ).[5][7][8] MQ is a Michael acceptor that exerts its anti-cancer effects through both p53-dependent and p53-independent mechanisms.[3][5]



# p53-Dependent Pathway: Restoring Tumor Suppressor Function

The primary mechanism of **eprenetapopt** involves the direct targeting and reactivation of mutated p53 protein.[9]

- Covalent Modification: MQ covalently binds to specific cysteine residues (including Cys124 and Cys277) within the core domain of the mutant p53 protein.[5][10] This binding to thiol groups induces a conformational change in the misfolded protein.
- Protein Refolding: This modification leads to the thermodynamic stabilization of the p53 protein, shifting the equilibrium towards a functional, wild-type-like conformation.[7][8][10]
- Reactivation of p53 Pathway: Once its proper structure is restored, p53's wild-type DNA-binding capacity is regained.[5] This leads to the transcriptional activation of p53 target genes, such as those involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Noxa, Bax).[4][5] The ultimate result is the selective induction of programmed cell death in cancer cells harboring TP53 mutations.[4][11]

# p53-Independent Pathway: Induction of Oxidative Stress and Ferroptosis

**Eprenetapopt** also induces cancer cell death through mechanisms that are independent of p53 status, primarily by disrupting the cellular redox balance.[3][5]

- Glutathione (GSH) Depletion: MQ binds to and depletes the cellular antioxidant glutathione (GSH).[2][5][7] This compromises the cell's ability to neutralize reactive oxygen species (ROS).
- Inhibition of Thioredoxin Reductase 1 (TrxR1): Eprenetapopt inhibits the activity of thioredoxin reductase 1 (TrxR1), a key enzyme in maintaining cellular redox homeostasis.[5]
   [8][12] This inhibition further contributes to a massive increase in intracellular ROS.[5]
- Induction of Apoptosis and Ferroptosis: The accumulation of ROS leads to significant oxidative stress, triggering p53-independent apoptosis.[4] Furthermore, this oxidative



damage, particularly lipid peroxidation, can induce ferroptosis, a distinct iron-dependent form of programmed cell death, making TP53-mutant cells preferentially sensitive.[5][10][13]

The active compound MQ can form reversible conjugates with GSH, which are then actively removed from the cell by the multidrug resistance-associated protein 1 (MRP1) efflux pump.[1] [2] Inhibition of MRP1 can trap MQ inside cancer cells, enhancing its therapeutic effect.[1]

Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of Eprenetapopt





Click to download full resolution via product page

Caption: Dual mechanism of action of eprenetapopt in TP53-mutant cancer cells.



#### **Representative Clinical Trial Workflow**



Click to download full resolution via product page



Caption: Workflow of a Phase II clinical trial of eprenetapopt with azacitidine.

## **Quantitative Data from Clinical Trials**

**Eprenetapopt** has been extensively studied in clinical trials, particularly in combination with the hypomethylating agent azacitidine (AZA) for myeloid malignancies.

Table 1: Efficacy of Eprenetapopt + Azacitidine in Phase

**II Studies for TP53-Mutant MDS & AML** 

| Study <i>l</i><br>Cohort                      | Patient<br>Population | N   | Overall<br>Response<br>Rate (ORR) | Complete<br>Remission<br>(CR) | Median<br>Overall<br>Survival<br>(OS) |
|-----------------------------------------------|-----------------------|-----|-----------------------------------|-------------------------------|---------------------------------------|
| US Phase Ib/II (NCT030720 43)[7][14][15] [16] | MDS/AML               | 55  | 71%                               | 44%                           | 10.8 months                           |
| MDS<br>Subgroup                               | 40                    | 73% | 50%                               | 10.4<br>months[17]            |                                       |
| AML<br>Subgroup                               | 11                    | 64% | 36%                               | 10.8<br>months[17]            |                                       |
| GFM Phase II<br>(NCT035880<br>78)[18]         | MDS/AML               | 52  | -                                 | -                             | -                                     |
| MDS<br>Subgroup                               | 34                    | 62% | 47%                               | 12.1 months                   |                                       |
| AML<br>Subgroup                               | 18                    | 33% | 17%                               | 10.4 months                   | _                                     |
| Combined US + GFM Analysis[10] [13]           | MDS/AML               | 100 | 69%                               | 41%                           | 11.8 months                           |



**Table 2: Efficacy in Other Clinical Settings** 

| Study / Setting                                    | Patient<br>Population | N   | Key Endpoint                               | Result                      |
|----------------------------------------------------|-----------------------|-----|--------------------------------------------|-----------------------------|
| Phase 3 vs. AZA<br>alone<br>(NCT03745716)<br>[19]  | MDS                   | 154 | CR Rate<br>(Eprenetapopt +<br>AZA vs. AZA) | 33.3% vs. 22.4%<br>(p=0.13) |
| Phase 1/2 with Venetoclax + AZA (NCT04214860) [20] | AML                   | 30  | CR Rate                                    | 37%                         |
| Composite CR<br>(CR + CRi)                         | 53%                   |     |                                            |                             |
| Phase 2 Post-<br>Transplant<br>Maintenance[9]      | MDS/AML               | 33  | 1-Year Relapse-<br>Free Survival           | 60%                         |
| 1-Year Overall<br>Survival                         | 79%                   |     |                                            |                             |
| Median Overall<br>Survival                         | 20.6 months           | _   |                                            |                             |

### **Experimental Protocols: Clinical Trial Design**

The clinical efficacy and mechanism of **eprenetapopt** have been evaluated in well-structured clinical trials. The following provides a generalized protocol based on the Phase Ib/II study (NCT03072043) of **eprenetapopt** in combination with azacitidine.[7][14][15][16]

- Study Design: An open-label, multicenter, dose-escalation (Phase Ib) and dose-expansion (Phase II) study.[8]
- Patient Population: Adult patients with confirmed TP53-mutant myelodysplastic syndromes
   (MDS) or acute myeloid leukemia (AML) with 20-30% bone marrow blasts, who were



treatment-naïve for hypomethylating agents.[14][15]

- Treatment Regimen:
  - Eprenetapopt: Administered as an intravenous infusion at the recommended Phase II dose of 4500 mg daily on days 1 through 4 of each cycle.[21]
  - Azacitidine: Administered at a standard dose of 75 mg/m² subcutaneously or intravenously for 7 days.[13]
  - Cycle Length: Treatment was administered in 28-day cycles.[13]
- · Primary and Secondary Endpoints:
  - Primary Endpoint: The primary objective of the Phase II portion was to determine the rate of Complete Remission (CR) according to the 2006 International Working Group (IWG) criteria.
  - Secondary Endpoints: Key secondary endpoints included Overall Response Rate (ORR),
     duration of response, and Overall Survival (OS).[7]
- Biomarker and Correlative Studies:
  - Molecular Response: Changes in TP53 variant allele frequency (VAF) were monitored using high-sensitivity next-generation sequencing (NGS) on bone marrow aspirates to assess molecular remission.
     A complete molecular remission was often defined as a VAF below 5%.
     [7][14][15]
  - p53 Expression: Baseline and on-treatment bone marrow biopsies were assessed for p53 protein expression by immunohistochemistry (IHC) to correlate expression levels with clinical response.[7]

#### Conclusion

**Eprenetapopt** represents a targeted therapeutic strategy for cancers with TP53 mutations, a patient population with historically poor outcomes. Its multifaceted mechanism of action, combining the direct reactivation of mutant p53's tumor suppressor functions with the induction of p53-independent cell death via oxidative stress and ferroptosis, provides a robust rationale



for its anti-neoplastic activity.[5][10] Clinical data, particularly from Phase II studies in MDS and AML, have demonstrated high rates of clinical and molecular remission when **eprenetapopt** is combined with azacitidine.[7][18] While a pivotal Phase III trial in MDS did not meet its primary endpoint, the combination showed a trend towards improved complete remission.[19] Ongoing research and trials continue to explore its potential in various combinations and settings, underscoring its importance as a novel agent in the armamentarium against TP53-mutant cancers.[9][20]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
- 2. genomic-cancer-medicine.unimelb.edu.au [genomic-cancer-medicine.unimelb.edu.au]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Eprenetapopt in the Post-Transplant Setting: Mechanisms and Future Directions PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term follow-up and combined Phase 2 results of eprenetapopt and azacitidine in patients with TP53 mutant MDS/AML PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aprea Therapeutics Presents Primary Analysis from Phase 2 Trial of Eprenetapopt + Azacitidine for Post-Transplant Maintenance Therapy in TP53 Mutant MDS and AML at the 2021 American Society of Hematology (ASH) Annual Meeting BioSpace [biospace.com]
- 10. Long-term follow-up and combined Phase 2 results of eprenetapopt and azacitidine in patients with TP53 mutant MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]



- 11. Aprea Therapeutics Announces Positive Results from Phase 2 Trial of Eprenetapopt + Azacitidine for Post-Transplant Maintenance Therapy in TP53 Mutant MDS and AML -BioSpace [biospace.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. sohoinsider.com [sohoinsider.com]
- 14. Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes -PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. ajmc.com [ajmc.com]
- 18. ascopubs.org [ascopubs.org]
- 19. targetedonc.com [targetedonc.com]
- 20. onclive.com [onclive.com]
- 21. First-in-Class Eprenetapopt Plus Azacitidine for TP53-Mutant Myelodysplastic Syndromes The ASCO Post [ascopost.com]
- To cite this document: BenchChem. [Eprenetapopt mechanism of action in TP53-mutant cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612078#eprenetapopt-mechanism-of-action-in-tp53-mutant-cancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com